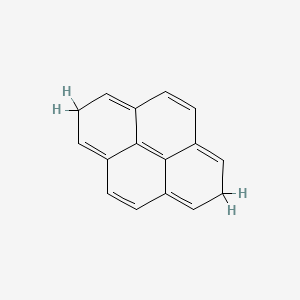

2,7-Dihydropyrene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

184943-51-9 |

|---|---|

Molekularformel |

C16H12 |

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

2,7-dihydropyrene |

InChI |

InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h3-10H,1-2H2 |

InChI-Schlüssel |

KRSXLEPCUKFTGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=C2C=CC3=CCC=C4C3=C2C(=C1)C=C4 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 2,7 Dihydropyrene Derivatives

Established Synthetic Protocols

The foundational synthesis of the 2,7-dihydropyrene scaffold relies on several well-established chemical reactions. These protocols often involve multi-step sequences to build the complex, strained ring system.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been effectively utilized in the creation of this compound derivatives. sigmaaldrich.comchim.it This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. sigmaaldrich.com A notable application is the "aryne-furan" Diels-Alder reaction for producing [e]-annelated 2,7-di-t-butyl-trans-10b,10c-dimethyldihydropyrenes. uvic.caresearchgate.net This strategy provides access to benzo, naphtho, and anthro-fused derivatives. uvic.ca The process can involve the reaction of an aryne with a furan (B31954) to create an adduct that is subsequently deoxygenated. uvic.ca This methodology has also been extended to the synthesis of more complex systems, such as coronene (B32277) derivatives, through cycloaddition to the bay region of perylene. mdpi.com

Photochemical Synthesis Routes from Precursors

Photochemical methods offer an alternative pathway to this compound derivatives, often proceeding through light-induced radical reactions. nih.govnih.gov These syntheses can be initiated by the formation of an electron donor-acceptor (EDA) complex between reactants, which then absorbs visible light to generate radical intermediates. nih.gov An example includes the photochemically induced radical annulation between maleimides and N-alkyl anilines to produce tetrahydroquinoline scaffolds, a related structural motif. nih.gov Another photochemical approach involves the reaction of [1.1.1]propellane with 2,3-butanedione (B143835) under UV irradiation to form 1,3-diacetylbicyclo[1.1.1]pentane, which can be a precursor for further elaboration. orgsyn.org These methods highlight the utility of light in driving complex bond-forming reactions for the synthesis of intricate molecular architectures. nih.govnih.gov

Functional Group Transformation Methodologies

Once the core this compound structure is assembled, functional group interconversions are employed to introduce a variety of substituents. imperial.ac.uk These transformations can include oxidation, reduction, substitution, addition, and elimination reactions. imperial.ac.uk For instance, the tert-butyl groups at the 2,7-positions in 2,7-di-tert-butyl-trans-10b,10c-dimethyldihydropyrene are introduced to aid in the regioselective preparation of starting materials and to facilitate the macrocyclization step. researchgate.net The resulting dihydropyrene (B12800588) can then be further derivatized. researchgate.net The decomposition of dihydropyrenes can also be influenced by the functional groups present, with pathways including sigmatropic shifts and hemolytic or heterolytic cleavages. researchgate.net

Regioselective Functionalization at 2,7-Positions

Achieving regioselective functionalization, particularly at the 2,7-positions, is crucial for tailoring the properties of dihydropyrene derivatives. These positions are often targeted for the introduction of groups that can modulate the electronic structure or provide attachment points for larger assemblies.

Alkylation and Alkynylation Strategies

The introduction of alkyl and alkynyl groups at the 2,7-positions of the dihydropyrene core has been achieved through various synthetic strategies. A workable synthetic protocol for preparing 2,7-alkyne-functionalized dihydropyrenes was developed through the regioselective nucleophilic alkylation of a 5-substituted dimethyl isophthalate. researchgate.netlancs.ac.ukresearchgate.net This method has been used to synthesize dihydropyrenes with surface-anchoring groups at these positions. researchgate.netlancs.ac.ukresearchgate.net The synthesis of 2,7-diethynyl-dihydropyrenes, for example, can start from dimethyl 5-bromoisophthalate, followed by a Sonogashira coupling with a protected acetylene. lancs.ac.uk Subsequent steps involving directed metalation and reaction with an electrophile lead to the desired 2,7-disubstituted products. lancs.ac.uk Alkylation has also been explored in other aromatic systems, with methods like Ru(II)-catalyzed C-H alkynylation of ferrocenes directed by carboxamide groups. researchgate.net

| Precursor | Reagents | Product | Reference |

| Dimethyl 5-bromoisophthalate | Protected acetylene, Sonogashira coupling conditions | 2,7-diethynyl-dihydropyrene derivatives | lancs.ac.uk |

| 5-Substituted dimethyl isophthalate | Nucleophilic alkylating agents | 2,7-Alkyne-functionalized dihydropyrenes | researchgate.netlancs.ac.ukresearchgate.net |

| Ferrocenecarboxamides | Bromoalkynes, Ru(II) catalyst | C-H alkynylated ferrocenes | researchgate.net |

| 2-Pyridones | 2H-Azirines, Brønsted acid catalyst | O- or N-alkylated 2-pyridones | nih.gov |

| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | N-pentenyl sulfonamide | nih.gov |

Annulation Reactions and Fused Systems (e.g., [e]-annelated derivatives)

Annulation reactions provide a powerful method for constructing fused aromatic systems onto the dihydropyrene core, leading to extended π-systems with altered electronic and photophysical properties. rsc.orgnih.gov A key strategy involves the Diels-Alder reaction of an "aryne" intermediate derived from a dihydropyrene precursor. nankai.edu.cn This approach has been successfully applied to synthesize [e]-annelated benzo, naphtho, and anthro derivatives of 2,7-di-t-butyl-trans-10b,10c-dimethyldihydropyrene. uvic.caresearchgate.netacs.orgnih.gov The synthesis of pyrazino[2,3-e]dihydropyrene derivatives has also been reported through the annulation of a diamino dihydropyrene with 2,3-butanedione. researchgate.net These annulation strategies significantly expand the structural diversity and potential applications of dihydropyrene-based materials. rsc.orgnih.gov

| Dihydropyrene Precursor | Annulating Agent/Reaction | Fused System | Reference |

| Annulyne from bromide 50 | Furan, then deoxygenation | Benzo[e]dihydropyrene | uvic.ca |

| Annuleno furan 55 | Benzyne, then deoxygenation | Naphtho[e]dihydropyrene | uvic.ca |

| Annuleno furan 55 | 2,3-Naphthalyne, then deoxygenation | Anthro[e]dihydropyrene | uvic.ca |

| Diamino dihydropyrene | 2,3-Butanedione | Pyrazino[2,3-e]dihydropyrene | researchgate.net |

| Perylene | Maleic anhydride, p-chloranil | Coronene bisimide derivative | mdpi.com |

Synthesis of Heteroatom-Containing this compound Analogs

The introduction of heteroatoms into the carbon framework of this compound can significantly alter its electronic, optical, and chemical properties. This section details the synthetic strategies for incorporating nitrogen and oxygen (as diones) into the dihydropyrene core.

The replacement of carbon atoms with nitrogen in the aromatic skeleton of pyrene (B120774) leads to diazapyrenes, a class of azaaromatic scaffolds with unique structural and supramolecular characteristics. nih.gov The synthesis of these N-doped systems often involves multi-step procedures, starting from commercially available precursors.

One prominent method for synthesizing 2,7-diazapyrene (B1250610) begins with 1,4,5,8-naphthalenetetracarboxylic dianhydride. nih.gov This starting material is first converted to 1,4,5,8-naphthalenetetracarboxylic diimide by reacting it with concentrated ammonium (B1175870) hydroxide. nih.gov The subsequent reduction of the diimide, for instance with borane, followed by further chemical transformations, ultimately yields the 2,7-diazapyrene core. nih.gov An alternative approach involves the AlCl₃-catalyzed reduction of N,N′-bis(2-propenyl)-1,4,5,8-naphthalenetetracarboxylic diimide with LiAlH₄ to produce 1,3,6,8-tetrahydro-N,N′-bis(2-propenyl)-2,7-diazapyrene. nih.gov

Another efficient route is the oxidative cyclocondensation of dihydrophenalene with 1,3,5-triazine (B166579) in polyphosphoric acid, which produces 2,7-diazapyrene in a 55% yield. nih.gov Furthermore, heating 2,7-dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] nih.govresearchgate.netphenanthroline in the presence of selenium at high temperatures (265 °C) can directly form 2,7-diazapyrene. nih.gov

Pyrazinodihydropyrenes, another class of nitrogen-containing analogs, are synthesized by the annulation of a diamino dihydropyrene derivative with a 1,2-dicarbonyl compound. kagoshima-u.ac.jp For example, asymmetric 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene (DMPZ-DHP) has been prepared through the condensation of the corresponding diamino dihydropyrene with 2,3-butanedione. kagoshima-u.ac.jp Similarly, quinoxalino[e]-annelated dimethyldihydropyrenes are prepared in two steps from 5,13-di-tert-butyl-8,16-dimethyl [2.2]metacyclophane-1,2,9,10-tetraoxide and o-phenylenediamine. kagoshima-u.ac.jp These compounds are of interest for their photochromic properties and potential applications in molecular devices. kagoshima-u.ac.jp

| Derivative Class | Synthetic Method | Starting Materials | Key Reagents/Conditions | Product |

|---|---|---|---|---|

| 2,7-Diazapyrene | Multi-step synthesis from dianhydride | 1,4,5,8-Naphthalenetetracarboxylic dianhydride, Allylamine | 1) H₂O, rt; 2) LiAlH₄, AlCl₃ | 1,3,6,8-Tetrahydro-N,N′-bis(2-propenyl)-2,7-diazapyrene |

| 2,7-Diazapyrene | Oxidative Cyclocondensation | Dihydrophenalene, 1,3,5-Triazine | Polyphosphoric acid (PPA) | 2,7-Diazapyrene |

| 2,7-Diazapyrene | Dehydrogenation | 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn] nih.govresearchgate.netphenanthroline | Selenium, 265 °C | 2,7-Diazapyrene |

| Pyrazinodihydropyrene | Condensation/Annulation | Diamino-2,7-di-tert-butyl-trans-10b,10c-dimethyldihydropyrene, 2,3-Butanedione | - | 2,7-Di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene |

| Quinoxalinodihydropyrene | Condensation/Annulation | 5,13-Di-tert-butyl-8,16-dimethyl [2.2]metacyclophane-1,2,9,10-tetraoxide, o-Phenylenediamine | - | Quinoxalino[e]-annelated dimethyldihydropyrene |

The synthesis of dione (B5365651) derivatives of this compound, specifically cis-10b,10c-dihydropyrene-2,7-diones, represents a significant synthetic challenge, primarily due to the stereochemistry of the internal methyl groups. A "tethered metacyclophane" strategy has been developed to control the stereochemistry and facilitate the synthesis of these cis-isomers. wordpress.com

| Compound Name | Synthetic Strategy | Starting Material | Key Features | Reference |

|---|---|---|---|---|

| cis-10b,10c-Dimethyl-10b,10c-dihydropyrene-2,7-dione | Tethered Metacyclophane | - | Controls stereochemistry to yield the cis-isomer. | wordpress.com |

| cis-1,3,6,8,10b,10c-Hexamethyl-10b,10c-dihydropyrene-2,7-dione | Multi-step Synthesis | 2,4,6-Trimethylphenol | 11-step synthesis with a 4.1% overall yield. | epa.gov |

Advanced Spectroscopic Characterization and Elucidation of 2,7 Dihydropyrene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Aromaticity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for investigating the aromatic nature of 2,7-dihydropyrene derivatives. The planar, bridged kagoshima-u.ac.jpannulene structure gives rise to a significant diatropic ring current, which serves as a sensitive probe for aromaticity. researchgate.net

A hallmark of the this compound system is the pronounced upfield shift of the internal protons, such as those on the methyl groups at the 10b and 10c positions. These protons are located directly in the shielding region of the π-electron cloud, making their ¹H NMR chemical shift a direct and quantitative measure of the ring current strength, and thus, the degree of aromaticity. researchgate.netcomporgchem.com

In the parent trans-10b,10c-dimethyldihydropyrene system, the internal methyl protons exhibit a strongly shielded signal, appearing as far upfield as δ -4.25 ppm. psu.edu This significant shielding of approximately 5.2 ppm, when compared to a non-aromatic model compound, is indicative of a powerful diatropic ring current. psu.edu The ring current's influence extends to other internal substituents; for a linear alkyl group, the shielding effect is about 5.1 ppm for protons one atom away from the bridgehead, decreasing to 2.7, 1.5, and 1.0 ppm for protons two, three, and four atoms away, respectively. psu.edu

This property allows for the creation of an experimental aromaticity scale. By annelating different aromatic rings to the dihydropyrene (B12800588) core, the change in the internal methyl proton chemical shift can be used to quantify the relative resonance energy of the fused fragment. uvic.ca For instance, annelating a benzene (B151609) ring reduces the dihydropyrene's ring current, causing a downfield shift of the internal methyl protons to approximately δ -1.58 ppm from δ -4.06 ppm in the parent compound. comporgchem.com This difference can be used as a benchmark to estimate the aromatic character of other fused systems. comporgchem.com

| Compound | Internal Methyl Proton Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| trans-10b,10c-dimethyldihydropyrene (Parent System) | -4.06 to -4.25 | comporgchem.compsu.edu |

| Benzo[e]-annelated dihydropyrene | -1.58 | comporgchem.com |

| Cycloheptatrienyl-fused dihydropyrene | -3.32 | comporgchem.com |

| Tropone-fused dihydropyrene | -3.56 | comporgchem.com |

| Pyrazino[2,3-e]dihydropyrene derivative | -1.75 | cdnsciencepub.com |

This compound (DHP) is the thermodynamically stable, closed-ring isomer in a photochromic system that also includes its open-ring valence isomer, cyclophanediene (CPD). nih.govresearchgate.net This reversible isomerization can be triggered by light or heat and involves significant conformational changes. nih.govresearchgate.net NMR spectroscopy is crucial for studying the structures of these isomers and the kinetics of their interconversion.

The DHP core can exist in different conformations, notably with cis or trans arrangements of the internal substituents. The synthesis of a heavily substituted 10b,10c-dimethyl-10b,10c-dihydropyrene exclusively as the cis-isomer has been reported, which exists in equilibrium with its syn-[2.2]metacyclophanediene valence isomer. researchgate.net X-ray crystallography and NMR analysis confirmed the structures and revealed that the bond alternation in the kagoshima-u.ac.jpannulene periphery is more pronounced in the cis-DHP skeleton compared to the trans framework. researchgate.net

The photoisomerization from the colored DHP to the colorless CPD form can be initiated with visible light, while the reverse reaction can be induced by UV light or thermally. nih.gov The kinetics of the thermal back-reaction from CPD to DHP for various [e]-annelated derivatives have been followed by NMR, allowing for the determination of activation energies and enthalpies. uvic.ca These studies have shown that the stability of the transition state is influenced by resonance with the annelated fragments. uvic.ca

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides fundamental information on the excited-state landscape of this compound systems, revealing how functionalization impacts their optical properties.

The UV-Vis absorption spectrum of the dihydropyrene chromophore is characterized by several electronic transitions. Theoretical investigations have assigned the absorption bands and characterized the vertical electronic transitions of the DHP/CPD couple. nih.gov The simulated absorption spectrum for DHP accurately reproduces the four main absorption bands of increasing intensity. nih.gov For example, a pyrazino-annelated DHP derivative shows characteristic absorption bands at 320, 387, and 407 nm, along with broader, lower-energy bands at 517 and 553 nm. cdnsciencepub.com

Studies on related 2,7-functionalized pyrene (B120774) derivatives offer significant insight into the electronic structure. In these systems, a nodal plane passes through the 2- and 7-positions in both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov This has a profound effect on the electronic transitions upon substitution at these positions.

S₀ → S₂ Transition: This transition is largely unaffected by 2,7-substitution and is described as "pyrene-like." acs.orgnih.gov

S₀ → S₁ Transition: In contrast, this transition is strongly influenced by the nature of the substituents at the 2- and 7-positions. acs.orgnih.gov

This differential effect allows for the fine-tuning of the lowest energy absorption and subsequent emission properties without dramatically altering the higher-energy absorption profile of the core pyrene structure.

Functionalization at the 2- and 7-positions of the pyrene core, a close structural relative of dihydropyrene, leads to derivatives with notable photophysical properties, including long fluorescence lifetimes and high quantum yields. researchgate.net For various 2- and 2,7-substituted pyrenes, fluorescence quantum yields (ΦF) range from modest (0.19) to high (0.93). acs.orgnih.gov

A particularly distinguishing feature is their extended fluorescence lifetimes (τ), which often exceed 16 ns and are typically in the range of 50–80 ns. acs.orgnih.gov In one remarkable case, the 4-(pyren-2-yl)butyric acid derivative exhibits an exceptionally long fluorescence lifetime of 622 ns. acs.orgnih.gov These long lifetimes are valuable for applications in sensing and imaging. The radiative (kr) and non-radiative (knr) decay rates can be determined from the quantum yield and lifetime data, providing a deeper understanding of the excited-state decay pathways.

| Compound Type | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| 2- and 2,7-Functionalized Pyrenes (General) | 0.19 - 0.93 | >16 ns (typically 50-80 ns) | acs.orgnih.gov |

| 4-(Pyren-2-yl)butyric acid | - | 622 ns | nih.govresearchgate.net |

| Bis(tercarbazole) pyrene derivative (in THF) | 0.18 | 2.2 ns (average) | rsc.org |

| Bis(tercarbazole) pyrene derivative (in Hexane) | 0.11 | 2.4 ns (average) | rsc.org |

Chiroptical Spectroscopy

When this compound derivatives are synthesized with asymmetric substitution patterns, they can exhibit planar chirality. This chirality can be investigated using chiroptical spectroscopy, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left- and right-circularly polarized light.

Research has demonstrated the synthesis of asymmetrically substituted dihydropyrenes, such as 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene. kagoshima-u.ac.jp The photochromic system allows for the separation of the enantiomers of the open-form (cyclophanediene) molecule using chiral High-Performance Liquid Chromatography (HPLC). kagoshima-u.ac.jp The separated enantiomers exhibit distinct CD spectra, and crucially, the system displays photoswitchable circular dichroism. kagoshima-u.ac.jp This means the chiroptical properties can be reversibly modulated by irradiating the sample with different wavelengths of light, which interconverts the chiral open form and the closed dihydropyrene form. kagoshima-u.ac.jpcdnsciencepub.com Such behavior is of significant interest for the development of molecular-level information storage and processing devices. kagoshima-u.ac.jpresearchgate.net

Photochromic Circular Dichroism (CD) Studies

The intersection of photochromism and chirality in this compound systems has been extensively investigated using Photochromic Circular Dichroism (CD) spectroscopy. Certain derivatives of this compound possess planar chirality, arising from the fixed orientation of internal substituents relative to the annelated ring systems. cdnsciencepub.comresearchgate.net This chirality allows the molecules to interact differently with left- and right-circularly polarized light, giving rise to a CD spectrum. The photochromic nature of these molecules—their ability to isomerize between a closed, colored dihydropyrene (DHP) form and an open, colorless metacyclophanediene (MCPD) form upon light irradiation—means that their chiroptical properties can be externally controlled. cdnsciencepub.comresearchgate.net

Research has demonstrated that these two isomeric states possess distinct CD spectra. cdnsciencepub.com For instance, in studies on 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, the closed form exhibits characteristic CD signals. cdnsciencepub.comcornell.edu Upon irradiation with visible light (e.g., >390 nm), the molecule undergoes a reversible transformation to its open MCPD form, which displays a significantly different CD spectrum. cdnsciencepub.com Subsequent irradiation with UV light (e.g., 254 nm) can then revert the molecule back to its original closed DHP form, restoring the initial CD signal. cdnsciencepub.com This photoswitchable circular dichroism highlights the potential of these compounds in the development of molecular devices and chiroptical switches. cdnsciencepub.comresearchgate.netcornell.edu The repeatability of this process has been confirmed, with some systems capable of undergoing over 100 photoisomerization cycles with minimal degradation. cdnsciencepub.com

| Compound | Isomeric Form | Stimulus for Conversion | Resulting Form | Key Observation | Reference |

|---|---|---|---|---|---|

| 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene | Closed (DHP) | Visible Light (>390 nm) | Open (MCPD) | Reversible and distinct change in Circular Dichroism (CD) spectrum. cdnsciencepub.com | cdnsciencepub.comcornell.edu |

| Open (MCPD) | UV Light (254 nm) | Closed (DHP) |

Chiral Resolution Techniques and Absolute Structure Determination

The synthesis of unsymmetrical this compound derivatives often results in a racemic mixture of enantiomers due to their planar chirality. cdnsciencepub.comresearchgate.net The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual chiroptical properties and for applications in stereospecific molecular systems.

The primary and most effective method for the chiral resolution of dihydropyrene derivatives is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). cdnsciencepub.comkagoshima-u.ac.jp Researchers have successfully separated the enantiomers of the open-form (MCPD) of compounds like 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene using this technique. cdnsciencepub.comcornell.edu Columns such as Chiralpak are commonly employed, which can effectively discriminate between the enantiomers. nih.gov

Once the enantiomers are separated, determining their absolute structure (i.e., assigning the correct planar chirality descriptor) is a non-trivial step. A powerful and widely used approach combines experimental CD spectroscopy with theoretical calculations. The absolute structures of the separated enantiomers have been determined by comparing their experimentally measured CD spectra with spectra predicted using time-dependent density functional theory (TD-DFT). cdnsciencepub.comresearchgate.netcornell.edu By calculating the expected CD spectrum for a specific, known absolute configuration (e.g., S- or R-), a direct comparison with the experimental data allows for an unambiguous assignment of the absolute structure of each eluted enantiomer. cdnsciencepub.com

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomer Separation (Resolution) | Separates the racemic mixture into its constituent enantiomers based on differential interaction with a chiral stationary phase. mdpi.comnih.gov | cdnsciencepub.comkagoshima-u.ac.jpnih.gov |

| Circular Dichroism (CD) Spectroscopy | Experimental Chiroptical Characterization | Measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. | cdnsciencepub.comresearchgate.net |

| Time-Dependent Density Functional Theory (TD-DFT) | Absolute Structure Determination | Predicts the theoretical CD spectrum for a known molecular configuration. Matching this with the experimental spectrum confirms the absolute structure. | cdnsciencepub.comcornell.edu |

X-ray Crystallography in Solid-State Structural Analysis

The molecular structures of numerous dihydropyrene derivatives and their synthetic intermediates have been elucidated by single-crystal X-ray diffraction. researchgate.netresearchgate.net Crystallographic analysis confirms the core structure, such as the characteristic stepped geometry of the trans-dihydropyrene skeleton and the planarity of the 14π-electron perimeter. It also reveals the precise orientation of various substituents on the aromatic frame. For example, the crystal structure of 2,7-di-tert-butyl-10,11-diethoxycarbonyl-trans-9,12-epoxy-12b,12c-dimethyldihydrobenzo[e]pyrene has been determined, providing definitive proof of its molecular architecture. kagoshima-u.ac.jp

This technique is not only static but can also capture dynamic processes. In some cases, thermally induced single-crystal-to-single-crystal transformations have been observed and analyzed, providing insight into the reaction mechanisms in the solid state. researchgate.net The data obtained from X-ray crystallography serves as an essential benchmark for validating and refining the results from computational models and other spectroscopic methods. researchgate.net

| Structural Parameter | Significance | Reference |

|---|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. anton-paar.com | anton-paar.com |

| Bond Lengths & Angles | Confirms the connectivity of atoms and the degree of bond alternation within the π-system, indicating aromaticity. | researchgate.net |

| Molecular Conformation | Elucidates the three-dimensional shape, such as the stepped nature of the dihydropyrene core and the orientation of substituents. | researchgate.netresearchgate.net |

| Intermolecular Interactions | Reveals how molecules pack in the crystal, including π-π stacking and hydrogen bonding, which influence bulk properties. | nih.gov |

Mechanistic Investigations of 2,7 Dihydropyrene Photochromism and Thermal Isomerization

Photoinduced Valence Tautomerization Mechanisms (DHP ⇌ CPD)

The fundamental process governing the photochromism of 2,7-dihydropyrene is a photoinduced valence tautomerization between the DHP and CPD isomers. nih.govacs.org This reversible isomerization is triggered by light, with the closed DHP form isomerizing to the open CPD form upon irradiation with visible light, and the reverse reaction occurring upon exposure to ultraviolet (UV) light or through a thermal pathway in the dark. nih.govacs.org The conversion is thought to proceed through a biradical intermediate, which can unfortunately lead to decomposition and fatigue upon repeated cycling. nih.govacs.org

Recent advancements in computational chemistry, particularly using spin-flip time-dependent density functional theory (SF-TD-DFT), have provided a more refined understanding of the complex photoisomerization mechanism. acs.org These studies highlight the involvement of multiple coupled electronic states with different characteristics, emphasizing the need for a balanced treatment of both static and dynamic electron correlations to accurately model the photochemical pathways. acs.org The nature of the conical intersection that acts as the photochemical funnel is a key area of investigation, with current models suggesting a crossing between the ground state and a zwitterionic state. acs.org

The photoisomerization of DHP derivatives is highly dependent on the wavelength of the incident light. Typically, the conversion from the colored DHP to the colorless CPD is initiated by visible light, while the reverse ring-closing reaction is triggered by UV light. acs.org However, recent research has led to the development of DHP-based systems that can be switched in both directions using only visible light, which is advantageous for applications in biological systems and materials science.

For instance, a benzo[e]-fused dimethyldihydropyrene substituted with a pyridinium (B92312) group demonstrates this all-visible-light switching capability. acs.org Irradiation of the closed, red-colored form (BDHPPy+) at a wavelength of 660 nm leads to a rapid color change to bright yellow, corresponding to the formation of the open-ring isomer (BCPDPy+). acs.org The reverse process, the ring-closing reaction from BCPDPy+ back to BDHPPy+, can be efficiently triggered by irradiation with blue light at 470 nm. acs.org This wavelength-selectivity allows for precise control over the isomeric state of the molecule.

The efficiency of the photo-opening process is quantified by the quantum yield (Φ), which is a critical parameter for practical applications. The quantum yield for the ring-opening of the parent dimethyldihydropyrene is generally low. However, strategic chemical modifications can significantly enhance this efficiency.

Annelation of a benzene (B151609) ring to the dihydropyrene (B12800588) core, as seen in benzo[e]-DHP (BDHP), has been shown to improve the photo-ring-opening quantum yield. Furthermore, the introduction of a naphthoyl group leads to a dramatic increase in the quantum yield. A study comparing several derivatives in different solvents provides concrete evidence of this substituent effect. The data clearly indicates that the naphthoylated derivative exhibits the highest known photo-opening quantum yield for any dihydropyrene. acs.org

| Compound | Solvent | Quantum Yield (Φopen) |

|---|---|---|

| benzoDHP | Toluene | - |

| DHP 15 | Cyclohexane | 0.12 ± 0.01 |

| Naphthoylated DHP 32 | Toluene | 0.66 ± 0.02 |

Thermal Reversion Pathways and Kinetics

In the absence of light, the open-ring CPD isomer can thermally revert to the more stable closed-ring DHP form. The rate of this thermal ring-closure is a key factor in determining the stability of the CPD isomer and, consequently, the potential applications of the photoswitch.

The kinetics of the thermal reversion can be characterized by its activation energy (Ea or ΔE_act) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters provide insight into the energy barrier and the molecular ordering of the transition state for the ring-closing reaction. For a particular bipyridine-functionalized dimethyldihydropyrene derivative, these parameters have been determined from the rates of thermal return at different temperatures.

| Parameter | Value |

|---|---|

| ΔEact (kcal mol-1) | 21.5 |

| ΔH‡ (kcal mol-1) | 20.9 |

| ΔS‡ (cal K-1 mol-1) | -11.8 |

The thermal stability of the CPD isomer is highly sensitive to the nature of the substituents on the dihydropyrene core. By carefully choosing these substituents, the half-life (t1/2) of the CPD form can be tuned over a vast range, from minutes to many years.

Electron-withdrawing groups tend to increase the activation barrier for the thermal ring-closure, thereby enhancing the stability of the CPD isomer. For example, the introduction of cyano groups at the 8 and 16 positions of the metacyclophanediene precursor results in a remarkable thermal stability, with a calculated half-life of over 30 years at room temperature. nih.gov In contrast, most unsubstituted or alkyl-substituted metacyclophanedienes have half-lives ranging from minutes to days. nih.gov Other substituents like isobutenyl have also been shown to significantly increase the thermal half-life to around 16 years. acs.org Conversely, substituents such as a formyl group lead to much faster thermal reversion, with a half-life of only 11 days. researchgate.net The strategic placement of annelated rings also plays a crucial role; a 4,5-benzannulated derivative exhibits a long thermal half-life of 7.3 days. researchgate.net

| Substituent/Modification | Half-life (t1/2) at 20 °C |

|---|---|

| Unsubstituted/Alkyl | Minutes to days |

| Formyl | 11 days |

| 4,5-Benzannulated | 7.3 days |

| Naphthoylated | ~2 years (extrapolated) |

| Isobutenyl | ~16 years (extrapolated) |

| Dicyano | > 30 years |

Electrochemical Control of Isomerization Processes

Beyond photochemical and thermal stimuli, the isomerization of dihydropyrene derivatives can also be controlled electrochemically. This adds another dimension of control to these molecular switches, opening up possibilities for their integration into electronic devices. The ability to trigger the isomerization with an electrical input is particularly attractive for the development of multi-stimuli-responsive materials.

The substitution of the DHP core with electron-withdrawing groups has been shown to be a key strategy for enabling electrochemical control over the opening and closing processes. rsc.org Spectroelectrochemical experiments have provided clear evidence for this phenomenon. rsc.org

In a notable example, the ring-closing reaction of a benzo[e]-fused dimethyldihydropyrene substituted with a pyridinium group (BCPDPy+) can be electrocatalytically triggered. acs.org The mechanism involves the reduction of the open BCPDPy+ isomer to its radical form, which then spontaneously and rapidly isomerizes to the corresponding closed-state radical (BDHPPy•). acs.org This process is energetically favorable, with DFT calculations indicating that the closed-ring radical is more stable than the open-ring radical. acs.org Subsequent oxidation of the closed-ring radical then yields the final closed-ring product. Spectroelectrochemical experiments, where the UV/vis spectra are monitored during a potentiostatic electrolysis, have confirmed this process, showing the rapid growth of the absorption signals corresponding to the closed-ring isomer. acs.org

Theoretical and Computational Chemistry Approaches to 2,7 Dihydropyrene

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the properties of dihydropyrenes. researchgate.netacs.org It is frequently used to model the thermal electrocyclic equilibria between cyclophanedienes (CPDs) and their corresponding dihydropyrenes (DHPs), which is crucial for understanding the thermal stability of these photoswitches. acs.org

Geometrical Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometrical optimization of 2,7-dihydropyrene and its derivatives using DFT allows for the determination of stable molecular structures. lancs.ac.ukresearchgate.net Subsequent electronic structure analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. wuxiapptec.comlibretexts.org

In a study on 2,7-dialkynyldihydropyrenes, DFT calculations at the B3LYP/6-31G(d) level were used to determine the structures of both the closed DHP form and the open cyclophanediene (CPD) form in its dication state. lancs.ac.ukresearchgate.net For a series of D-π-A-type diketopyrrolopyrrole-based molecules, DFT calculations with the PBE0/6-31G(d,p) method were employed to investigate ground state geometries and electronic properties. nih.gov The analysis revealed how different end groups systematically alter the HOMO and LUMO energy levels. nih.gov For instance, the calculated HOMO-LUMO energy gaps varied, indicating that chemical modifications can tune the electronic properties. nih.gov

Table 1: Calculated HOMO, LUMO, and Energy Gaps for a Series of D-π-A-π-D Molecules

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1 | -5.23 | -2.74 | 2.49 |

| 2 | -5.73 | -3.22 | 2.51 |

| 3 | -5.46 | -2.89 | 2.57 |

| 4 | -5.71 | -2.63 | 3.08 |

| 5 | -5.43 | -3.07 | 2.36 |

| 6 | -5.61 | -3.34 | 2.27 |

| 7 | -5.19 | -2.83 | 2.36 |

| 8 | -5.62 | -3.11 | 2.51 |

Data sourced from a study on D–π–A-type DPP-based small molecules. The specific identity of the molecules (1-8) is detailed in the source publication. nih.gov

Activation Barrier Calculations for Isomerization Pathways

DFT is instrumental in calculating the activation barriers for the isomerization between the DHP and CPD forms. acs.org These calculations are vital for predicting the thermal stability of the CPD form, a key factor for applications in molecular switches. acs.org Unrestricted DFT (UB3LYP) has been successfully used to model the transition states, which often exhibit significant biradical character. acs.org

For the thermal return of cyclophanediene (CPD) to dihydropyrene (B12800588) (DHP), the activation barrier in a radical cation state was found to be significantly lower (ΔH = 3.13 kcal mol⁻¹, ΔG = 4.01 kcal mol⁻¹) compared to the neutral molecule (ΔH = 20.6 kcal mol⁻¹, ΔG = 20.98 kcal mol⁻¹). researchgate.net This finding, consistent with experimental observations, highlights the dramatic effect of ionization on the isomerization process. researchgate.net In another study, DFT calculations predicted that specific substitutions, such as with nitrile groups, could considerably raise the activation barriers, thereby enhancing the thermal lifetime of the CPDs. acs.org For example, the calculated activation barrier for the thermal electrocyclization of syn-cyclophanediene to dihydropyrene was 6.23 kcal mol⁻¹. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the primary computational method for studying the excited-state properties of molecules like this compound. nih.govcdnsciencepub.com It is used to simulate absorption and emission spectra, predict photophysical properties, and understand the nature of electronic transitions. nih.govnih.gov

Prediction of Photophysical Properties

TD-DFT calculations can accurately predict the photophysical properties of this compound derivatives. nih.govresearchgate.net By optimizing the geometry of the first excited singlet state (S₁) and calculating the transition energies, researchers can simulate absorption and fluorescence spectra. nih.gov These simulations help in understanding how structural modifications influence the molecule's optical properties. nih.gov

For example, in a study of 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, TD-DFT calculations (B3LYP/6-31G*) were used to predict the circular dichroism (CD) spectra, which allowed for the determination of the absolute structures of the enantiomers. cdnsciencepub.com In another work on pyrene (B120774) derivatives, TD-DFT calculations using both B3LYP and CAM-B3LYP functionals were able to reproduce the experimentally observed trends in absorption and emission wavelengths. researchgate.net

Table 2: Calculated Photophysical Data for a D-π-A-π-D Molecule (Complex 4)

| Parameter | Value |

|---|---|

| Calculated Absorption Maxima (nm) | ~300, 340-500 |

| Calculated Emission (from T₁ state) | Deep NIR-I |

| Major Transition Contribution to T₁ | HOMO -> LUMO, HOMO-1 -> LUMO+1 |

Data from a study on a deep NIR-I emissive Iridium(III) complex. mdpi.com

Simulation of Spectroscopic Responses

TD-DFT is also employed to simulate various spectroscopic responses, providing a computational toolkit to interpret experimental data. nih.govdntb.gov.ua This includes the simulation of UV-Vis absorption spectra, circular dichroism, and other spectroscopic techniques. cdnsciencepub.comroyalsocietypublishing.org

In the case of a pyrazine-annelated dihydropyrene, TD-DFT was used to calculate the CD spectra of its enantiomers, which matched well with the experimental data, confirming the absolute configurations. cdnsciencepub.com Similarly, for acridine-based chemosensors, TD-DFT calculations at the (TD)CAM-B3LYP/6–311G(d,p) level were used to compute the UV-Vis spectra of the probe and its anion complexes, rationalizing the observed selectivity. royalsocietypublishing.org The calculated spectra were consistent with the experimental findings, showing no significant shift upon complexation with various anions except for fluoride. royalsocietypublishing.org

Quantum Transport Calculations in Molecular Devices

The potential of this compound derivatives as molecular switches has prompted theoretical investigations into their charge transport properties in single-molecule junctions. lancs.ac.ukresearchgate.netnih.gov These studies typically combine DFT with non-equilibrium Green's function (NEGF) formalism to calculate the current-voltage (I-V) characteristics of a molecule sandwiched between two electrodes. lancs.ac.ukmpg.dearxiv.org

In a study of 2,7- and 4,9-dialkynyldihydropyrene molecular switches, DFT-based quantum transport calculations were performed to complement scanning tunneling microscope (STM) break junction experiments. lancs.ac.uknih.gov The calculations showed that the molecular conductance depends on the substitution pattern on the DHP core. lancs.ac.ukresearchgate.net All the studied DHPs with appropriate anchoring groups were found to form stable molecular junctions. lancs.ac.ukresearchgate.net These theoretical models are crucial for designing and understanding the function of molecular electronic devices based on dihydropyrene photoswitches. cdnsciencepub.comresearchgate.netkagoshima-u.ac.jp

Molecular Dynamics Simulations and QM/MM Approaches for Intermolecular Interactions

The study of intermolecular interactions is critical to understanding the condensed-phase behavior of this compound and its derivatives, from crystal packing to the formation of functional molecular ensembles. Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are powerful computational tools for this purpose. MD simulations can model the dynamic evolution of a system with many molecules, offering insights into aggregation and solvent effects, while QM/MM methods allow for a high-accuracy quantum mechanical description of a core region (e.g., interacting monomers) embedded within a classical molecular mechanics environment. nsf.govnumberanalytics.com

While these methods are theoretically well-suited for studying this compound, detailed reports focusing on classical MD or QM/MM simulations of its bulk intermolecular interactions are not extensively documented in the literature. However, a significant body of research exists where quantum mechanical approaches, analogous to the QM part of a QM/MM scheme, have been used to probe the critical intermolecular interactions between single this compound derivatives and their immediate environment in the context of molecular electronics. nih.govresearchgate.net

Research Findings from Quantum Transport Calculations

A primary area where the intermolecular interactions of this compound have been computationally scrutinized is in the field of single-molecule junctions. nih.govresearchgate.net In these systems, a single molecule is positioned between two metallic (typically gold) electrodes, and its ability to conduct an electrical current is measured. This conductance is fundamentally governed by the intermolecular electronic coupling between the molecule and the electrode surfaces.

Researchers have combined scanning tunneling microscope (STM) break-junction experiments with density functional theory (DFT)-based quantum transport calculations to investigate how the substitution pattern on the dihydropyrene (DHP) core affects charge transport. nih.govlancs.ac.uk These studies provide a quantitative measure of the molecule-electrode interaction through the calculated and measured conductance.

In one key study, 2,7- and 4,9-dialkynyldihydropyrene derivatives were synthesized and their charge-transport behaviors were assessed. nih.govresearchgate.net The alkyne groups served a dual purpose: as part of the molecular structure and as linkers to the electrodes. The findings revealed that all tested dihydropyrene derivatives with appropriate surface-contacting groups could form stable molecular junctions. nih.gov Crucially, the conductance was found to be highly dependent on the substitution pattern on the DHP core. nih.govresearchgate.net

DFT calculations, used to model the quantum transport properties, supported the experimental observations and allowed for a deeper understanding of the factors controlling the intermolecular charge transfer. researchgate.netlancs.ac.uk For instance, the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the metal electrodes is a key determinant of conductance, and this alignment is tuned by the molecular structure.

The table below summarizes representative single-molecule conductance data for dihydropyrene derivatives, illustrating the impact of the molecular structure on the intermolecular interaction with the electrodes.

Table 1: Representative single-molecule conductance values for different dihydropyrene (DHP) derivatives. The conductance (G) is normalized to the quantum of conductance (G₀). The values are indicative and sourced from findings in single-molecule junction studies. researchgate.netresearchgate.net

These results underscore how theoretical chemistry approaches, specifically quantum transport calculations, serve as a vital tool for understanding and predicting the intermolecular interactions that dictate the functionality of this compound-based molecular devices. nih.govlancs.ac.uk While large-scale MD simulations on bulk this compound remain a future area of exploration, the detailed insights from single-molecule studies provide a robust foundation for designing molecules with tailored electronic properties based on controlled intermolecular coupling.

Aromaticity and Electronic Structure Modulation in 2,7 Dihydropyrene Derivatives

Dihydropyrene (B12800588) as a Probe for Aromaticity and Antiaromaticity

The concept of aromaticity, while central to chemistry, is challenging to measure directly. Current time information in Bangalore, IN.warwick.ac.uk 15,16-Dimethyl-15,16-dihydropyrene has proven to be an exceptionally well-suited probe for the experimental quantification of aromaticity and antiaromaticity. Current time information in Bangalore, IN.warwick.ac.uksioc-journal.cn The DHP framework can be fused with other π-systems, and the resulting changes in the electronic structure of the DHP nucleus provide a quantitative measure of the annelated ring's aromatic character. warwick.ac.uk This method has been used to evaluate the aromaticity of various systems, including polycyclic hydrocarbons, charged aromatics, and antiaromatics. warwick.ac.ukresearchgate.net

A key feature of the 15,16-dimethyl-dihydropyrene system is the location of its internal methyl groups, which are positioned directly within the π-cloud of the acs.organnulene ring. Current time information in Bangalore, IN.sioc-journal.cn In the presence of a strong diatropic ring current, characteristic of an aromatic system, these methyl protons are significantly shielded and appear at a high field (negative chemical shift) in proton NMR spectra. Current time information in Bangalore, IN.sioc-journal.cnrsc.org The chemical shift of these internal protons is proportional to the strength of the ring current, making it a sensitive and quantitative probe for aromaticity. Current time information in Bangalore, IN. For instance, the internal protons of the parent 15,16-dihydropyrene resonate at δ = -5.49 ppm. Current time information in Bangalore, IN.rsc.org

Fusion of other molecular fragments to the DHP core alters this ring current. Fusing an antiaromatic 4n-π system, such as cyclopentadienone, to the DHP nucleus reduces the ring current of the DHP probe. acs.orgcdnsciencepub.com By analyzing the changes in chemical shifts of the internal methyl protons, it was determined that cyclopentadienone exerts an effect on the DHP ring current that is approximately 80% of the effect caused by fusing a benzene (B151609) ring. acs.orgcdnsciencepub.com This provides a direct, experimental comparison of the ability of an antiaromatic system to induce bond localization relative to an aromatic one. acs.orgcdnsciencepub.com

| Compound | Internal Methyl Proton Chemical Shift (δ, ppm) | Inferred Ring Current Effect | Reference |

|---|---|---|---|

| trans-10b,10c-dimethyl-10b,10c-dihydropyrene-2,7-quinone | -1.87 | Reduced Aromaticity | cdnsciencepub.com |

| a,a,a',a'-tetracyano-trans-10b,10c-dimethyl-10b,10c-dihydropyrene-2,7-quinodimethide | -1.40 | Further Reduced Aromaticity | cdnsciencepub.com |

| Nitrogen-containing DHP (1a) | Lower magnetic field than parent DHP | Reduced Aromaticity | researchgate.net |

The DHP aromaticity probe can also be used to quantify the degree of quinoidal character in push-pull systems. Current time information in Bangalore, IN.warwick.ac.uksioc-journal.cn In these systems, electron-donating groups (donors) and electron-accepting groups (acceptors) are placed on the aromatic core, which can induce a contribution from a quinoidal resonance structure that is less aromatic. warwick.ac.ukresearchgate.net

A specific DHP derivative was synthesized with a strongly electron-donating dimethylamino group and a strongly electron-accepting nitro group in a pseudo-para orientation. Current time information in Bangalore, IN.sioc-journal.cn Analysis of this molecule revealed a reduced ring current compared to the parent DHP. Current time information in Bangalore, IN.sioc-journal.cn This reduction in aromaticity, corroborated by solvatochromism studies, allowed for the quantification of the partial quinoid character, which was determined to be approximately 12%. Current time information in Bangalore, IN.sioc-journal.cn This demonstrates the utility of the DHP framework in understanding the electronic structure of donor-acceptor systems. Current time information in Bangalore, IN.

Influence of Substitution Patterns on Electronic Properties

The electronic properties of the dihydropyrene core can be precisely modulated by the strategic placement and nature of substituents. This includes varying the position of substitution (regioisomerism) and incorporating heteroatoms into the π-conjugated framework.

The synthesis and properties of dihydropyrene derivatives are highly dependent on the substitution pattern. While 2,7-di-tert-butyl-dihydropyrene is a well-studied and accessible derivative, the synthesis of DHPs with other substituents at the 2,7-positions is considered significantly more challenging compared to their 4,9-substituted regioisomers. colab.ws A workable synthetic protocol for preparing 2,7-alkyne-functionalized DHPs has been developed through the regioselective nucleophilic alkylation of a 5-substituted dimethyl isophthalate. researchgate.netacs.org

The substitution pattern has a direct impact on the molecule's electronic properties and performance in molecular electronic devices. researchgate.netacs.org Charge-transport behavior has been assessed for both 2,7- and 4,9-substituted DHPs in single-molecule junctions. researchgate.net These experiments show that the molecular conductance is dependent on the substitution pattern of the DHP motif, demonstrating that regioisomerism is a key factor in tuning the electronic characteristics of these molecular switches. researchgate.netacs.org

| Property | 2,7-Substitution | 4,9-Substitution | Reference |

|---|---|---|---|

| Synthetic Accessibility | Generally more difficult to synthesize (except with tert-butyl groups). colab.ws A specific protocol for 2,7-alkyne DHP has been developed. researchgate.netacs.org | More readily accessible. colab.ws | colab.wsresearchgate.netacs.org |

| Single-Molecule Conductance | Forms stable molecular junctions; conductance value is distinct from the 4,9-isomer. researchgate.netacs.org | Forms stable molecular junctions; conductance value is distinct from the 2,7-isomer. researchgate.netacs.org | researchgate.netacs.org |

Incorporating heteroatoms (such as nitrogen, boron, or sulfur) into a carbon lattice is a powerful strategy for altering the electronic structure and tuning the properties of the material. rsc.orgmdpi.com This doping can modify charge distribution, introduce redox-active sites, enhance conductivity, and shift electronic energy levels. rsc.orgnih.gov

This strategy has been applied to the dihydropyrene skeleton. DHP derivatives containing a nitrogen atom (aza-DHPs) have been synthesized and characterized. researchgate.net In these aza-DHPs, the ¹H-NMR chemical shifts of the internal methyl groups were observed at a lower magnetic field compared to the non-doped parent DHP. researchgate.net This deshielding indicates a reduction in the aromatic ring current, confirming that the introduction of the heteroatom directly perturbs the electronic structure of the 14π annulene ring. researchgate.net While the specific nitrogen-containing DHPs synthesized did not undergo the desired photoisomerization, the study successfully demonstrated the electronic influence of heteroatom substitution. researchgate.net In other π-conjugated systems, doping with electron-withdrawing nitrogen atoms or electron-donating boron atoms can transform the material into an n-type or p-type semiconductor, respectively, a principle that offers a pathway for tuning the electronic levels of DHP derivatives for specific applications. acs.orgosti.gov

Concepts of Multi-State π-Switches and Tunable Electronic Properties

Dihydropyrene derivatives are a prominent class of photochromic molecules, capable of undergoing reversible isomerization between two forms with distinct properties. colab.ws This photoswitching behavior is based on the valence isomerization between the closed, aromatic dihydropyrene (DHP) form and its open, non-aromatic [2.2]metacyclophanediene (CPD) isomer. researchgate.netcolab.ws This transformation can be triggered by light, and the reverse reaction can occur thermally or photochemically, making the DHP/CPD system a robust π-switch. colab.wsnih.gov

By integrating multiple DHP units into a single molecular architecture, it is possible to create sophisticated multi-state π-switches. nih.govnih.govresearchgate.net These molecules possess more than a simple "on-off" capability, allowing access to several distinct isomeric states. nih.gov For example, a molecule containing three switchable DHP units has been synthesized. nih.govresearchgate.net Its thermally stable form was identified as having the central unit open and the outer units closed (c,o,c). nih.govresearchgate.net Irradiation with visible light could sequentially open the remaining DHP units, leading to intermediate states (like c,o,o) and ultimately the fully open form (o,o,o). nih.govresearchgate.net Conversely, UV light could trigger the closure to the fully closed form (c,c,c), which was found to be a transient species. nih.govresearchgate.net The ability to switch between multiple, discrete states by using different wavelengths of light opens possibilities for advanced applications in molecular electronics and data storage. nih.gov

| Isomeric State | Description | Method of Access | Lifetime/Stability | Reference |

|---|---|---|---|---|

| 3-c,o,c | Central unit open, outer units closed | Thermally stable form | Stable | nih.govresearchgate.net |

| 3-c,o,o | One outer unit and central unit open | Intermediate during visible light irradiation of 3-c,o,c | Intermediate | nih.govresearchgate.net |

| 3-o,o,o | All three units open | Visible light irradiation of 3-c,o,c | Observed by NMR | nih.govresearchgate.net |

| 3-c,c,c | All three units closed | UV light irradiation | Transient, lifetime of 7.5 ms | nih.govresearchgate.net |

Supramolecular Chemistry and Host Guest Systems Involving 2,7 Dihydropyrene

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into functional systems. mdpi.comwikipedia.org For 2,7-dihydropyrene, these forces are primarily driven by its extended π-system, which can be modulated by light.

The planar and electron-rich nature of the dihydropyrene (B12800588) core makes it highly amenable to π-stacking interactions. nih.govmdpi.com These interactions are crucial for the self-assembly of DHP derivatives into ordered structures. The strength and geometry of these π-π stacking interactions can be significantly altered by the photochemical conversion of DHP to its cyclophanediene (CPD) isomer. iiserkol.ac.in The DHP form, being planar and aromatic, readily participates in stabilizing π-stacking, whereas the bent, non-aromatic CPD form disrupts this stacking. iiserkol.ac.inacs.org This change forms the basis for light-triggered assembly and disassembly processes. For instance, a donor-acceptor π-stack has been constructed using a DHP derivative, where the assembly and disassembly could be controlled by light, demonstrating the direct influence of photoisomerization on π-stacking. iiserkol.ac.in

The interplanar distances in such π-stacked complexes are typically in the range of van der Waals contacts, around 3.4 to 3.5 Å. reading.ac.uk The efficiency of these interactions is not only dependent on the aromatic core but also on the peripheral substituents which can tune the electronic properties and steric accessibility of the π-surface. uvic.ca

The DHP core and its derivatives can act as guests in host-guest complexes with various macrocyclic hosts. Cucurbiturils (CBs), a family of barrel-shaped macrocycles, are particularly effective hosts due to their hydrophobic cavity and polar carbonyl portals that can engage in ion-dipole interactions. nih.govnih.govmdpi.com

The complexation of guest molecules within a cucurbituril (B1219460) cavity is driven by a combination of hydrophobic effects, van der Waals forces, and ion-dipole interactions between the guest and the host's portals. mdpi.comthno.org For DHP derivatives, the size and shape of the substituent groups are critical for achieving stable complexation within the CB cavity.

Research has shown that supramolecular complexation can be used to control the properties and reactivity of guest molecules. rsc.org For example, a supramolecular complex between a photochromic diarylethene and cucurbit researchgate.neturil has been shown to create a fluorescent photoswitching system. acs.org While specific studies on this compound complexation with cucurbiturils are emerging as part of the broader investigation into photoswitchable host-guest systems, the principles established for similar guests are applicable. The encapsulation of a guest can alter its photophysical properties, solubility, and stability. nih.govthno.org

Table 1: General Characteristics of Host-Guest Complexation with Cucurbiturils This table provides illustrative data based on typical cucurbituril complexes to demonstrate the principles of host-guest chemistry.

| Host | Guest Type | Driving Forces | Potential Effects on Guest |

|---|---|---|---|

| Cucurbit researchgate.neturil (CB researchgate.net) | Aromatic, Cationic/Neutral | Hydrophobic effect, Ion-dipole interactions | Increased solubility, Enhanced stability, Modulated photoreactivity |

| Cucurbit rsc.orguril (CB rsc.org) | Can form 1:2 or 1:1:1 complexes | Hydrophobic effect, Charge-transfer | Formation of ternary complexes, Controlled self-assembly |

Self-Assembly and Ordered Architectures

The ability to switch between states with different geometries and intermolecular forces makes this compound an excellent candidate for constructing dynamic, self-assembling systems.

A key application of the DHP/CPD photoswitch is in the light-triggered control of supramolecular assembly. iiserkol.ac.inresearchgate.net The conversion from the planar DHP to the bent CPD isomer upon irradiation with visible light disrupts the efficient π-stacking that holds an assembly together, leading to its disassembly. iiserkol.ac.inbioengineer.org Conversely, irradiating the CPD form with UV light can regenerate the planar DHP isomer, promoting re-assembly of the ordered structure. researchgate.net

This principle has been demonstrated in a system where a DHP-based π-switch was used to control the assembly and disassembly of an ordered donor-acceptor π-stack. iiserkol.ac.in The process is reversible and can be modulated by the wavelength of light, offering a non-invasive method to control material structure at the molecular level. acs.org This strategy has been applied to control the aggregation of molecules in solution and even to modulate the electronic mobility of coordination polymers. iiserkol.ac.in

Confining a this compound molecule within a host, such as a coordination cage or other molecular container, can significantly alter its chemical and physical properties. nih.govacs.orgresearchgate.net This phenomenon, known as the confinement effect, arises from the restricted environment imposed by the host cavity.

A notable study showed that encapsulating a DHP derivative within a Pd(II)₆L₄ coordination cage dramatically improved its fatigue resistance during repeated photoswitching cycles. nih.govacs.org The conversion of DHP to CPD is believed to proceed through a reactive biradical intermediate. nih.govacs.org In solution, this intermediate can undergo bimolecular reactions that lead to decomposition. nih.gov The cage protects this intermediate, preventing these side reactions and allowing the isomerization to proceed with higher fidelity. nih.govacs.orgresearchgate.net

Within the cage, the back-isomerization from CPD to DHP could be induced by either UV light or heat. acs.org While the rate of switching was not significantly affected by confinement, the stability and cycling performance were greatly enhanced. acs.org Furthermore, encapsulation led to shifts in the absorption spectra of the DHP guest due to interactions with the aromatic panels of the cage host. acs.org

Table 2: Impact of Confinement on DHP Photoswitching Data synthesized from studies on DHP encapsulated in a Pd(II)₆L₄ coordination cage. acs.org

| Property | Free DHP in Solution | Encapsulated DHP (DHP⊂Cage) | Reason for Change |

|---|---|---|---|

| Fatigue Resistance | Poor, rapid decomposition | Significantly increased | Protection of reactive intermediate from bimolecular side reactions. nih.govacs.org |

| UV-Vis λmax | e.g., 336, 375 nm (in ACN) | e.g., 346, 383 nm (in water) | Shielding/interactions with the host's aromatic panels. acs.org |

| 1H NMR (Internal Me) | ~ -4.24 ppm | ~ -6.44 ppm | Shielding effect from the aromatic cavity of the host cage. acs.org |

| Isomerization Trigger | Vis/UV light, heat | Vis/UV light, heat | The fundamental photochemical process remains accessible within the host. acs.org |

Integration into Molecular Machines and Dynamic Systems

The controlled, reversible motion inherent in the DHP/CPD photoisomerization makes it a prime component for the construction of molecular machines and other dynamic chemical systems. nih.gov Molecular machines are molecules or molecular assemblies that can perform machine-like movements (e.g., switching, rotation) in response to an external stimulus. nih.gov

The significant structural change between the planar DHP and the bent CPD can be harnessed to perform work at the nanoscale. DHP-based units have been incorporated into more complex architectures to function as photoswitchable molecular brakes, rotors, or multi-state switches. acs.orgnih.gov For example, molecules containing multiple DHP units have been synthesized, creating systems with more than two addressable states (e.g., closed-closed, closed-open, open-open), which greatly increases the potential for information storage and processing at the molecular level. acs.orgnih.gov

The integration of DHP switches into polymers or onto surfaces allows for the photomodulation of macroscopic properties, such as wettability, adhesion, or electronic conductance, bridging the gap between molecular motion and material function. researchgate.net These systems represent a crucial step toward the development of smart materials and molecular-scale electronic devices. researchgate.net

Advanced Research Applications of 2,7 Dihydropyrene in Functional Materials

Photoresponsive Organic Materials Development

The development of photoresponsive organic materials hinges on the ability of a molecule to change its properties in response to light. 2,7-Dihydropyrene is a prime example of a photochromic molecule that can be switched between its closed-ring DHP form and its open-ring CPD isomer using light. lancs.ac.ukacs.org This isomerization process is the foundation for its use in creating dynamic and "smart" materials.

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with distinct properties. In the context of optoelectronics, this switching capability can be used to control optical or electronic signals. The this compound/cyclophanediene (DHP/CPD) pair is a notable photoswitchable system. lancs.ac.ukacs.org The DHP isomer, which is the thermally stable form, is colored and absorbs in the visible region. psu.edu Irradiation with visible light triggers a ring-opening reaction to form the colorless CPD isomer. lancs.ac.ukacs.org The reverse reaction, from CPD back to DHP, can be initiated by UV light or through thermal means. researchgate.netresearchgate.net

The efficiency of this photoswitching is a critical parameter for its application and is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. acs.org The quantum yield for the ring-opening of DHP derivatives can be influenced by their chemical functionalization. For instance, the introduction of donor-acceptor substituents at the 2,7-positions has been explored to modulate these properties. dicp.ac.cn Research has shown that the quantum yields for the ring-opening of DHP derivatives are generally low, but can be enhanced through strategic chemical modifications. researchgate.net For example, benzo[e]-fused DHP derivatives have demonstrated improved photo-ring-opening quantum yields. acs.org

Table 1: Photoisomerization Quantum Yields of Dihydropyrene (B12800588) Derivatives

| Derivative | Transformation | Excitation Wavelength (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| Benzo[e]-DHP (BDHP) | DHP → CPD | 389 | 0.074 | Toluene |

| Benzo[e]-DHP (BDHP) | DHP → CPD | 505 | 0.024 | Toluene |

| Pyridinium-substituted Benzo[e]fused DHP | DHP → CPD | 660 | 0.093 | Not Specified |

This table presents a selection of photoisomerization quantum yields for different dihydropyrene derivatives, illustrating the effect of chemical modification and excitation wavelength on the switching efficiency. Data sourced from acs.org.

Smart materials, also known as responsive materials, are designed to change their properties in a controlled and reversible manner in response to external stimuli, such as light, temperature, or an electric field. researchgate.netnsf.gov The photochromic nature of this compound makes it a valuable component in the design of such materials. researchgate.netimdea.org The reversible isomerization between the DHP and CPD forms allows for the modulation of the material's color, absorption spectrum, and other physical properties simply by applying light of the appropriate wavelength. researchgate.netimdea.org

The incorporation of this compound units into polymer structures or coordination frameworks can lead to the development of photoresponsive gels, films, and other materials. dntb.gov.ua These materials can find applications in areas such as optical data storage, light-controlled actuators, and smart coatings that change color in response to light. The ability to respond to external stimuli is a key feature of smart materials, and this compound provides a molecular-level mechanism to achieve this responsiveness. researchgate.netnsf.gov

Charge Transport and Molecular Electronics

The field of molecular electronics aims to use individual molecules or small groups of molecules as active components in electronic circuits. kaust.edu.sa The ability to control the flow of charge through a single molecule is a fundamental goal in this field. This compound derivatives have been investigated as potential molecular wires and switches due to the significant difference in electronic properties between the DHP and CPD isomers. researchgate.netkaust.edu.sa

To study the charge transport properties of individual molecules, they are often placed in a single-molecule junction, typically between two metal electrodes. kaust.edu.sa Scanning tunneling microscope break-junction (STM-BJ) techniques are commonly used to create and measure these junctions. lancs.ac.uknih.gov Studies on 2,7-disubstituted dihydropyrenes have shown that they can form stable molecular junctions. lancs.ac.ukkaust.edu.sa The conductance of these junctions, which is a measure of how well they conduct electricity, is dependent on the substitution pattern on the DHP core. lancs.ac.ukresearchgate.net This indicates that the chemical structure of the molecule plays a crucial role in determining its electronic behavior at the single-molecule level.

A key feature of this compound in the context of molecular electronics is the ability to modulate its conductance through isomerization. The DHP form, with its extended π-conjugated system, is expected to be more conductive than the less conjugated CPD isomer. lancs.ac.uk This change in conductance upon isomerization has been experimentally observed. researchgate.net For a DHP derivative with pyridyl anchor groups, switching from the DHP to the CPD isomer using visible light resulted in a significant decrease in the single-molecule conductance. researchgate.net This demonstrates that the DHP/CPD system can function as a light-controlled molecular switch, where the "on" state (higher conductance) corresponds to the DHP isomer and the "off" state (lower conductance) corresponds to the CPD isomer.

The conductance of these molecular switches can be quantified and is influenced by factors such as the substitution pattern on the dihydropyrene core and the applied bias voltage. lancs.ac.ukresearchgate.net Research has shown that the conductance of 2,7-dialkynyldihydropyrene derivatives decreases with increasing applied bias. lancs.ac.uknih.gov

Table 2: Conductance and Thermopower Data for Dihydropyrene Derivatives

| Compound | Substitution Pattern | Conductance (G₀) |

|---|---|---|

| Pyr-DHP-1 | 2,7-positions | (1.1 ± 0.1) x 10⁻⁴ |

| Pyr-DHP-2 | 2,7-positions | (1.0 ± 0.1) x 10⁻⁴ |

This table summarizes the conductance values for 2,7-substituted dihydropyrene derivatives in single-molecule junctions, recorded at a bias of 100 mV. G₀ represents the quantum of conductance. Data sourced from lancs.ac.uk.

Photoresponsive Systems for Sensing and Probing

The changes in the optical and electronic properties of this compound upon isomerization can be harnessed for sensing and probing applications. A sensor is a device that detects and responds to some type of input from the physical environment. The photoresponsive nature of DHP allows for the development of sensors where the presence of an analyte or a change in the environment can be transduced into a measurable optical or electronic signal.

While research into dedicated this compound-based sensors is an emerging area, the principles are well-founded. For example, the incorporation of DHP units into a coordination polymer can create a material whose properties are sensitive to the presence of metal ions. The binding of a metal ion could potentially influence the photo-switching behavior of the DHP unit, leading to a change in the material's color or fluorescence upon irradiation. This change can then be used to detect the presence of the metal ion.

Furthermore, the significant change in the absorption and emission properties between the DHP and CPD isomers can be utilized for probing local environments. For instance, the polarity of the surrounding medium can affect the rate of thermal back-isomerization from CPD to DHP. dicp.ac.cn This sensitivity could be exploited to develop probes that report on the polarity of their microenvironment through changes in their photochromic behavior. The development of such photoresponsive systems for sensing and probing represents a promising future direction for the application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.